molecular formula C7H5F3N2S B1303379 6-(Trifluoromethyl)thionicotinamide CAS No. 386715-34-0

6-(Trifluoromethyl)thionicotinamide

Cat. No.: B1303379
CAS No.: 386715-34-0
M. Wt: 206.19 g/mol
InChI Key: PDBGSSVKKHIEBN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thionicotinamide is a chemical compound with the molecular formula C7H5F3N2S and a molecular weight of 206.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a thionicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)thionicotinamide typically involves the introduction of a trifluoromethyl group into a thionicotinamide precursor. One common method involves the reaction of 6-chloronicotinamide with trifluoromethylthiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)thionicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Trifluoromethyl)thionicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)thionicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)thionicotinamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBGSSVKKHIEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380698
Record name 6-(Trifluoromethyl)thionicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-34-0
Record name 6-(Trifluoromethyl)thionicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386715-34-0
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